molecular formula C12H22N2O2 B2360565 Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1823426-03-4

Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No. B2360565
CAS RN: 1823426-03-4
M. Wt: 226.32
InChI Key: SUMSUPZIMDXTDF-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a unique chemical compound with the empirical formula C11H20N2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate has been described in the literature . Two efficient and scalable synthetic routes to this previously unknown bifunctional compound have been reported . These routes provide a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems .


Molecular Structure Analysis

The molecular weight of Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is 212.29 . The SMILES string representation of the molecule is O=C (OC © ©C)N1C [C@@H] ( [C@@H]2CN) [C@@H]2C1 .

Scientific Research Applications

  • Synthesis Pathways : Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate and related compounds have been synthesized through various pathways. Meyers et al. (2009) described efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation (Meyers et al., 2009). Likewise, López et al. (2020) detailed the enantioselective synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a key element in antiviral ledipasvir's industrial synthesis (López et al., 2020).

  • Molecular Structure and Derivatives : The compound has been a subject of research for its potential in forming various derivatives. Radchenko et al. (2010) synthesized ornitine and GABA analogues of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

  • Chemical Transformations : Molchanov et al. (2016) explored the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, highlighting the compound's potential for forming bi- or tricyclic lactams or lactones (Molchanov et al., 2016).

  • Pharmaceutical Applications : The synthesis of derivatives of this compound has implications in pharmaceutical research. Odagiri et al. (2013) designed and synthesized novel compounds with potent antibacterial activity against respiratory pathogens, using a 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl structure (Odagiri et al., 2013).

  • NMR Spectroscopy Application : The use of NMR spectroscopy for determining the absolute configuration of derivatives of this compound was detailed by Jakubowska et al. (2013), providing valuable insights into its molecular structure (Jakubowska et al., 2013).

  • Innovative Scaffolds for Drug Discovery : Research by Chalyk et al. (2017) introduced 6-azaspiro[4.3]alkanes as new scaffolds for drug discovery, synthesized from compounds including tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate (Chalyk et al., 2017).

Safety and Hazards

The safety information available indicates that Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is classified under Acute Tox. 4 Oral hazard classification . The associated hazard statements include H302 , and the precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMSUPZIMDXTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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